2-Methylbenzo[d]oxazol-6-yl acetate is a compound that belongs to the class of heterocyclic organic compounds known as benzoxazoles. These compounds are characterized by a fused benzene and oxazole ring structure, which imparts unique chemical properties and biological activities. The specific compound, 2-Methylbenzo[d]oxazol-6-yl acetate, features an acetate group attached to the nitrogen of the oxazole ring, enhancing its reactivity and potential applications in various fields.
The compound can be synthesized through various chemical methods, often involving reactions with starting materials such as o-aminophenols and acetic anhydride or acetyl chloride. This synthesis utilizes established protocols in organic chemistry to produce high yields of the desired product.
2-Methylbenzo[d]oxazol-6-yl acetate is classified as a benzoxazole derivative. Benzoxazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound, with its specific structural modifications, may exhibit unique pharmacological effects.
The synthesis of 2-Methylbenzo[d]oxazol-6-yl acetate can be achieved through several methodologies. A common approach involves the following steps:
In one synthetic route, o-aminophenol is reacted with acetic anhydride in the presence of a catalyst (e.g., pyridine) to form 2-Methylbenzo[d]oxazol-6-yl acetate. The reaction conditions must be carefully controlled to maximize yield and minimize by-products. Characterization of the product can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity .
The molecular structure of 2-Methylbenzo[d]oxazol-6-yl acetate consists of a benzene ring fused to an oxazole ring with a methyl group at position 2 of the benzene ring and an acetate group at position 6 of the oxazole ring.
The structural integrity can be confirmed through spectroscopic methods, revealing characteristic peaks corresponding to the functional groups present in the molecule .
2-Methylbenzo[d]oxazol-6-yl acetate participates in various chemical reactions typical for benzoxazole derivatives:
Reactions involving this compound often require specific conditions such as temperature control and choice of solvents to optimize yields. For example, nucleophilic attack on the carbonyl carbon of the acetate group can lead to derivatives that are valuable in medicinal chemistry .
The mechanism of action for 2-Methylbenzo[d]oxazol-6-yl acetate primarily revolves around its interactions with biological targets. The compound may act by:
Studies have shown that benzoxazole derivatives can exhibit significant biological activity due to their ability to mimic natural substrates or inhibitors in enzymatic processes .
Relevant analyses such as thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) can provide insights into stability and thermal behavior .
2-Methylbenzo[d]oxazol-6-yl acetate has potential applications in various scientific fields:
Research continues into expanding its applications across disciplines, particularly in medicinal chemistry where derivatives show promise against various health conditions .
Benzoxazole derivatives represent a privileged scaffold in medicinal chemistry due to their versatile bioactivity profile and favorable physicochemical properties. The core structure consists of a benzene ring fused to an oxazole moiety, providing planarity for π-π stacking interactions and hydrogen-bonding capabilities via nitrogen (N3) and oxygen (O1) atoms [4] [6]. This enables interactions with diverse biological targets, as evidenced by marketed drugs:
Table 1: Key Properties of 2-Methylbenzo[d]oxazol-6-yl Acetate
Property | Value | Source |
---|---|---|
CAS Number | 5078-06-8 | [1] |
Molecular Formula | C₁₀H₉NO₃ | [1] [5] |
Molecular Weight | 191.18 g/mol | [1] |
SMILES | CC(OC₁=CC=C₂N=C(C)OC₂=C₁)=O | [1] |
Storage Conditions | Sealed, dry, 2-8°C | [1] |
Key Functional Groups | Acetate ester, Methyloxazole | [1] [2] |
2-Methylbenzo[d]oxazol-6-yl acetate specifically incorporates an acetate ester at the 6-position, enhancing its utility as a synthetic intermediate. The electron-withdrawing ester group modulates electron density in the heterocycle, influencing binding to enzymatic targets [2] [4]. Its stability under cold-chain transportation (2-8°C) facilitates pharmacological applications [1].
MAO Inhibition Rationale:MAO isoforms (MAO-A/MAO-B) regulate neurotransmitter metabolism and are therapeutic targets for neurological disorders. MAO-B inhibitors (e.g., selegiline) increase dopamine availability in Parkinson’s disease, while MAO-A inhibitors modulate serotonin/norepinephrine in depression [2]. Benzoxazole derivatives exhibit exceptional MAO affinity due to:
Table 2: Structural Features Enabling Dual Enzyme Targeting
Enzyme | Benzoxazole Binding Site | Key Interactions | Therapeutic Outcome |
---|---|---|---|
MAO-B | Entrance/substrate cavity | Benzyloxy van der Waals, Oxazole H-bond | Antiparkinsonian, Neuroprotection |
Tyrosinase | Copper-active site | Resorcinol chelation, Hydrophobic stacking | Anti-melanogenic, Anti-browning |
Tyrosinase Inhibition Rationale:Tyrosinase catalyzes melanin biosynthesis via hydroxylation (monophenolase) and oxidation (diphenolase) activities [3] [7]. Overactivity causes hyperpigmentation disorders and food browning. 2-Phenylbenzo[d]oxazole analogs with resorcinol moieties (e.g., compound 3, IC₅₀ = 0.51 μM) inhibit tyrosinase 28-fold more potently than kojic acid by:
Benzoxazole inhibitors evolved through three key phases:
Early Natural Products (1970s–1990s):Isolation of boxazomycin B (antibiotic) highlighted benzoxazole’s antimicrobial potential. Calcimycin demonstrated ion transport, expanding therapeutic scope [6].
First-Generation Synthetic MAO Inhibitors (2000–2010):Incorporation of benzyloxy groups mimicked safinamide’s MAO-B inhibition. Compounds without C6-substituents showed modest IC₅₀ (>10 μM), revealing the need for optimized positioning [2] [4].
Modern Derivatives (2015–Present):
Table 3: Evolution of Key Benzoxazole Enzyme Inhibitors
Era | Compound Class | Target | Potency | Advancement |
---|---|---|---|---|
1990s | Boxazomycin B | Antibacterial | MIC ~1 μg/mL | Natural product discovery |
2000s | Unsubstituted benzoxazoles | MAO-B | IC₅₀ >10 μM | Proof-of-concept |
2020s | C6-benzyloxy derivatives | MAO-B | IC₅₀ 0.0023 μM | Submicromolar inhibition |
2024 | Resorcinol-benzoxazoles | Tyrosinase | IC₅₀ 0.51 μM | Nanomolar potency, in vivo efficacy |
The acetate group in 2-methylbenzo[d]oxazol-6-yl acetate represents a strategic handle for further derivatization, enabling next-generation inhibitors through hydrolysis or transition metal-catalyzed coupling [8] [10].
Compound Names Mentioned:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7